AST 487 was developed as part of a broader effort to target specific kinases involved in cancer progression. Its classification as a RET kinase inhibitor positions it within a critical area of oncology research, focusing on targeted therapies that inhibit specific signaling pathways associated with tumor growth and survival. The compound has been shown to have an IC50 value of approximately 0.88 µM against RET kinase, indicating its potency in inhibiting this target .
The synthesis of AST 487 involves several key steps that utilize established organic chemistry techniques. While specific synthetic routes for AST 487 are not detailed in the available literature, compounds in its class typically employ methods such as:
These methods ensure the production of high-purity compounds suitable for biological testing and further development .
AST 487's molecular structure can be described by its core diphenyl urea framework, which facilitates interaction with the ATP-binding site of RET kinase. The chemical structure can be represented as follows:
The structural characteristics allow for effective binding to the active site of RET kinase, leading to inhibition of its autophosphorylation activity .
AST 487 functions primarily through competitive inhibition of RET kinase activity. Key reactions include:
In vitro studies have demonstrated dose-dependent inhibition effects on cell lines harboring activating mutations in RET, showcasing its therapeutic potential against RET-driven cancers .
The mechanism by which AST 487 exerts its effects involves several steps:
Data from various studies indicate that AST 487 significantly reduces tumor growth in xenograft models, emphasizing its role as a potent inhibitor in vivo .
AST 487 has demonstrated significant potential in various scientific applications:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7